molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Cat. No.: B13102324
M. Wt: 277.74 g/mol
InChI Key: WDDAUBMDGTWCRE-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base chemistry due to its amino (-NH₂) and carboxylic acid derivative (-COOEt) groups. The amino group acts as a weak base, while the ester can undergo hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products References
NeutralizationHCl or NaOHDeprotonated amino group or hydrolyzed ester
ProtonationAcidic media (e.g., HCl)Ammonium salt formation

The amino group preferentially protonates in acidic conditions, forming a water-soluble ammonium chloride complex. Under basic conditions, ester hydrolysis generates the corresponding carboxylic acid.

Coupling Reactions

The biphenyl core and functional groups enable cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex aromatic systems.

Reaction Type Catalyst/Reagents Products References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives with extended conjugation
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineN-arylated products

For example, Suzuki coupling with aryl boronic acids under palladium catalysis forms biaryl structures, useful in drug intermediates. The amino group can also direct regioselective metalation for subsequent functionalization.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step in prodrug activation or further derivatization.

Conditions Reagents Products References
Acidic HydrolysisHCl (aq), heat2'-Amino-[1,1'-biphenyl]-2-carboxylic acid
Basic HydrolysisNaOH (aq), refluxCarboxylate salt

Hydrolysis is pH-dependent: acidic conditions yield the free carboxylic acid, while basic conditions produce a carboxylate salt .

Benzannulation Reactions

The compound serves as a precursor in benzannulation reactions to synthesize polycyclic aromatic systems. A notable example involves β-enamino ester intermediates (Table 2a ):

  • Condensation : Reacts with primary amines to form β-enamino esters.

  • Michael Addition : Chalcone undergoes Ca(II)-catalyzed addition to the enamine.

  • Aldol Cyclization : Intramolecular aldol reaction forms a six-membered ring.

  • Oxidative Aromatization : Chloranil oxidizes the diene intermediate to anthranilate .

Step Key Reagents Intermediate/Product
CondensationPrimary amine (e.g., benzylamine)β-Enamino ester
Michael AdditionChalcone, Ca(II)1,4-Adduct
Aldol CyclizationHeatDiene intermediate
AromatizationChloranil (2 equiv)Anthranilate derivative

This pathway highlights the compound’s utility in constructing nitrogen-containing heterocycles .

Electrophilic Aromatic Substitution

The electron-rich biphenyl system undergoes electrophilic substitution at the para position relative to the amino group.

Reaction Type Reagents Products References
NitrationHNO₃, H₂SO₄Nitro-substituted biphenyl
SulfonationSO₃, H₂SO₄Sulfonic acid derivative

The amino group activates the ring, directing incoming electrophiles to specific positions for controlled functionalization.

Reduction and Oxidation

  • Reduction : The nitro group (if present) can be reduced to an amine using H₂/Pd-C or SnCl₂.

  • Oxidation : The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄).

Key Mechanistic Insights

  • Amino Group Directivity : The -NH₂ group enhances electron density on the biphenyl system, favoring electrophilic attacks and metal coordination .

  • Steric Effects : The ethyl ester introduces steric hindrance, influencing reaction rates and regioselectivity .

Scientific Research Applications

Anticancer Activity

Research indicates that Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.

  • Case Study : In vitro studies demonstrated significant cytotoxicity against HeLa cells, a human cervical cancer line. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers post-treatment .

Binding Affinity

The compound has been shown to interact effectively with specific biological targets, which is critical for understanding its mechanism of action.

  • Binding Studies : Assays indicated a strong binding affinity for proteins involved in cell cycle regulation. This interaction suggests potential for developing targeted therapies against cancers that exhibit dysregulation in these pathways .

Chemical Synthesis and Reactions

This compound can be synthesized through various methods involving the reaction of its precursor with hydrochloric acid under controlled conditions. This synthesis typically utilizes solvents like ethanol or methanol.

Types of Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : Can be reduced to different forms using agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylateSimilar biphenyl structureDifferent amino position may alter biological activity
Ethyl 3-amino-[2-nitrophenyl]-2-carboxylateNitrophenol substitutionPotentially different reactivity due to nitro group
Ethyl 4-amino-[naphthalen-1-yl]-2-carboxylateNaphthalene instead of biphenylMay exhibit distinct pharmacological properties

This table emphasizes how structural variations impact biological activity and potential therapeutic applications.

Industrial Applications

Beyond research settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new compounds with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:

    Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.

    Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.

The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.

Biological Activity

Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its unique biphenyl structure and the presence of amino and carboxylate functional groups. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a biphenyl backbone with an amino group at the 2' position and a carboxylate group at the 2 position. This structural configuration influences its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Property Details
Molecular Formula C15H15ClN2O2
Molecular Weight 288.74 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with biological targets. Key areas of activity include:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
  • Antimicrobial Properties : The presence of the amino group enhances the compound's ability to act against various bacterial strains, showing significant inhibitory effects.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes critical in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Antitumor Activity

A study investigated the effect of this compound on glioblastoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability:

  • Cell Line : U-87 (human glioblastoma)
  • Concentration Range : 10 µM to 100 µM
  • Results :
    • Cell viability decreased by up to 70% at 100 µM after 48 hours.
    • Mechanism of action involved modulation of NF-κB pathways.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Biphenyl Derivative : Starting from commercially available biphenyl compounds.
  • Introduction of Functional Groups : Amino and carboxylic acid groups are introduced through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for improved solubility and stability.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

ethyl 2-(2-aminophenyl)benzoate;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H

InChI Key

WDDAUBMDGTWCRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl

Origin of Product

United States

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